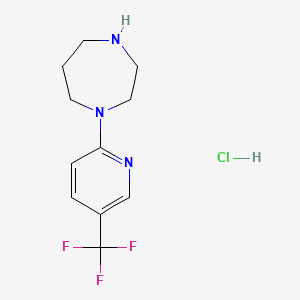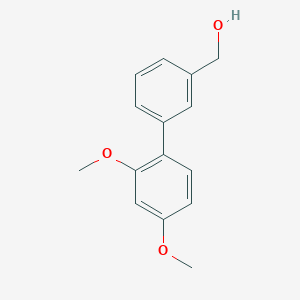
3-(2,4-Dimethoxyphenyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethoxyphenyl)benzyl alcohol is an organic compound with the molecular formula C15H16O3 It is characterized by the presence of two methoxy groups attached to the benzene ring and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,4-Dimethoxyphenyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3-(2,4-Dimethoxyphenyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding benzaldehyde using palladium on carbon (Pd/C) as a catalyst. This method offers high yield and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-(2,4-Dimethoxyphenyl)benzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to 3-(2,4-Dimethoxyphenyl)methanol using strong reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions
Major Products Formed
Oxidation: 3-(2,4-Dimethoxyphenyl)benzaldehyde.
Reduction: 3-(2,4-Dimethoxyphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)benzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of methoxy groups, which can donate electrons to neutralize free radicals. Additionally, its antimicrobial properties may result from its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxybenzyl alcohol
- 2,4-Dimethoxyphenylmethanol
Uniqueness
3-(2,4-Dimethoxyphenyl)benzyl alcohol is unique due to the specific positioning of the methoxy groups and the benzyl alcohol moiety, which confer distinct chemical and physical properties.
Properties
CAS No. |
885963-78-0 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
[3-(2,4-dimethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-13-6-7-14(15(9-13)18-2)12-5-3-4-11(8-12)10-16/h3-9,16H,10H2,1-2H3 |
InChI Key |
YSPUZXKVZBOWMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Piperidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12989533.png)
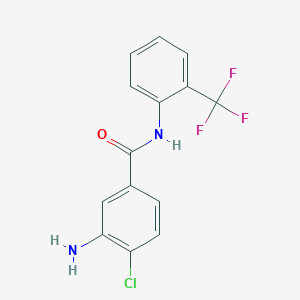
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12989551.png)
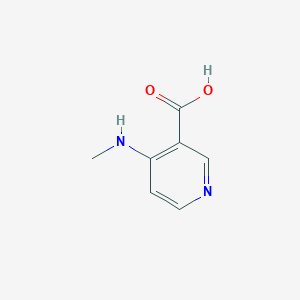
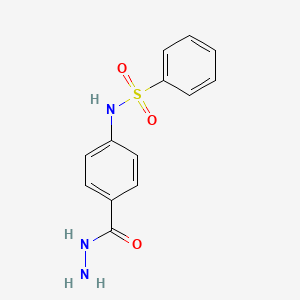
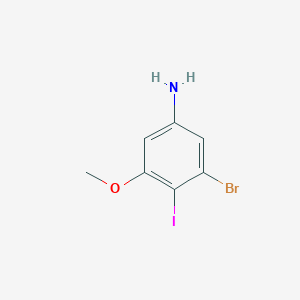
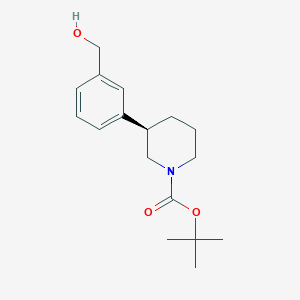
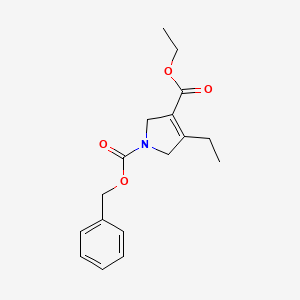
![6-Amino-4-azaspiro[2.4]heptan-5-one](/img/structure/B12989578.png)
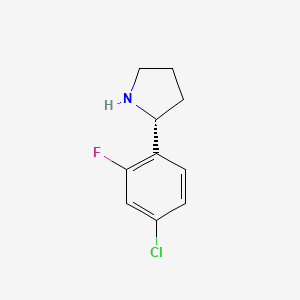
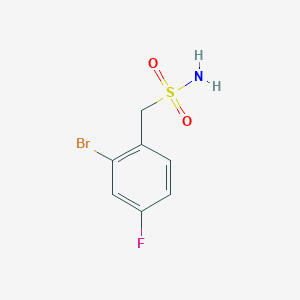
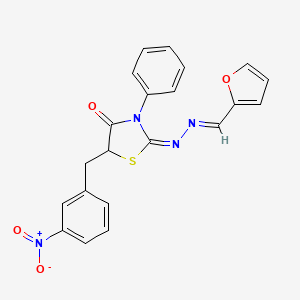
![2-[(6,8-dibromoquinazolin-4-yl)amino]acetic Acid](/img/structure/B12989597.png)
